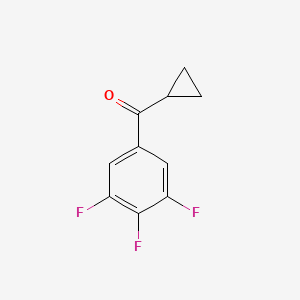

Cyclopropyl 3,4,5-trifluorophenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl 3,4,5-trifluorophenyl ketone is a chemical compound with the molecular formula C10H7F3O It is characterized by the presence of a cyclopropyl group attached to a 3,4,5-trifluorophenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 3,4,5-trifluorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 3,4,5-trifluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups on the trifluorophenyl ring.

Scientific Research Applications

Cyclopropyl 3,4,5-trifluorophenyl ketone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl 3,4,5-trifluorophenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, while the cyclopropyl group may influence its metabolic stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Cyclopropyl 3,4,5-trifluorophenyl ketone can be compared with other similar compounds, such as:

Cyclopropyl phenyl ketone: Lacks the trifluorophenyl group, resulting in different chemical properties and reactivity.

3,4,5-Trifluorophenyl ketone: Lacks the cyclopropyl group, affecting its stability and biological activity.

Cyclopropyl 4-fluorophenyl ketone: Contains a single fluorine atom, leading to variations in its chemical behavior and applications.

The unique combination of the cyclopropyl and trifluorophenyl groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.

Biological Activity

Cyclopropyl 3,4,5-trifluorophenyl ketone (CPTFK) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of CPTFK, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CPTFK is characterized by the presence of a cyclopropyl group attached to a trifluorophenyl ketone moiety. The trifluoromethyl groups enhance the lipophilicity and electrophilicity of the compound, potentially influencing its biological interactions.

Antimicrobial Activity

Recent studies have indicated that CPTFK exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The mechanism appears to involve disruption of mycolic acid biosynthesis, a critical component in the cell wall structure of mycobacteria .

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| CPTFK | M. tuberculosis | 1.6 - 3.0 | Inhibitory activity observed in vitro |

Anticancer Activity

CPTFK has also been investigated for its anticancer properties. In vitro studies demonstrated that CPTFK can induce apoptosis in various cancer cell lines. The compound was particularly effective against anaplastic lymphoma kinase (ALK)-positive cell lines, with IC50 values ranging from 0.62 to 5.5 nM . This suggests that CPTFK may act as a potent inhibitor of ALK, which is a critical target in certain types of cancer therapies.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| KARPAS-299 | 17 - 96 | ALK inhibition leading to apoptosis |

The biological activity of CPTFK can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : CPTFK has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, CPTFK triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Electrophilic Reactivity : The trifluoromethyl groups enhance the electrophilic nature of the ketone, facilitating interactions with nucleophilic sites in biomolecules.

Study on Mycobacterium tuberculosis

In a study conducted by Flipo et al., CPTFK was tested alongside ethionamide (ETH) against M. tuberculosis. The results indicated that co-administration significantly reduced bacterial load in infected macrophages, suggesting a synergistic effect between CPTFK and ETH .

Study on Cancer Cell Lines

Another study focused on the efficacy of CPTFK against various cancer cell lines, highlighting its potential as an ALK inhibitor. The compound demonstrated selective toxicity towards ALK-positive cells while sparing normal cells .

Properties

IUPAC Name |

cyclopropyl-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-7-3-6(4-8(12)9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZGKNDQZVPBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642511 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-36-8 |

Source

|

| Record name | Cyclopropyl(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.